3-Bromo Nevirapine
Description
BenchChem offers high-quality 3-Bromo Nevirapine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo Nevirapine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLVNOONYNOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443572 | |
| Record name | 3-Bromo Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-21-1 | |
| Record name | 3-Bromo Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo Nevirapine: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo Nevirapine, a halogenated derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, is a compound of significant interest in pharmaceutical research and development. Primarily classified as a potential impurity and metabolic analog of Nevirapine, its characterization is crucial for ensuring the quality, safety, and efficacy of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 3-Bromo Nevirapine. The synthesis, while not widely documented, is explored through analogous bromination reactions of similar heterocyclic systems. Detailed analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation and quantification, alongside spectroscopic methods for structural elucidation, are discussed. This guide serves as a critical resource for researchers involved in the synthesis, analysis, and quality control of Nevirapine and its related substances.
Introduction
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the presence of impurities can significantly impact its safety and efficacy. 3-Bromo Nevirapine has been identified as a related substance and potential metabolite of Nevirapine.[2][3] Understanding the chemical and physical characteristics of such impurities is a fundamental requirement in drug development and manufacturing, mandated by regulatory bodies worldwide. This guide aims to consolidate the available technical information on 3-Bromo Nevirapine, providing a scientific foundation for its synthesis, identification, and quantification.
Chemical Structure and Identification
The core structure of 3-Bromo Nevirapine is based on the dipyridodiazepine scaffold of Nevirapine, with the addition of a bromine atom at the 3-position of the pyridine ring.
Chemical Name: 3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][4][5]diazepin-6-one[4]
Molecular Formula: C₁₅H₁₃BrN₄O[4]
Molecular Weight: 345.19 g/mol [2]
CAS Number: 284686-21-1[4]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Bromo Nevirapine are not extensively available in public literature. However, based on the structure and data from related compounds, the following properties can be inferred and are summarized in Table 1.
| Property | Value/Information | Source(s) |
| Appearance | Likely a solid at room temperature. | Inferred |
| Melting Point | Not explicitly reported. Expected to be a defined melting point characteristic of a crystalline solid. | - |
| Solubility | Expected to have low aqueous solubility, similar to Nevirapine.[6] Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |
| pKa | Not explicitly reported. The presence of basic nitrogen atoms suggests it will have a pKa value. Nevirapine has a pKa of 2.8.[7] | Inferred |
Table 1: Physicochemical Properties of 3-Bromo Nevirapine.
Synthesis of 3-Bromo Nevirapine
Conceptual Synthetic Pathway
The synthesis of 3-Bromo Nevirapine would likely involve the bromination of a suitable Nevirapine precursor or the direct bromination of Nevirapine, though the latter may present challenges with regioselectivity. A plausible approach involves the use of a brominating agent on an activated pyridine ring system.
Caption: Conceptual synthetic pathway for 3-Bromo Nevirapine.
General Considerations for Bromination
The direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring system and typically requires harsh conditions.[8] More sophisticated methods may be required for selective bromination at the 3-position. Potential strategies could include:
-
Electrophilic Bromination under forcing conditions: Utilizing bromine with a strong Lewis or Brønsted acid at elevated temperatures.[8]
-
Halogenation via Zincke Imine Intermediates: A milder method that involves ring-opening of the pyridine to a more reactive intermediate, followed by halogenation and ring-closing.[9]
-
Use of N-Bromosuccinimide (NBS): A common and relatively mild brominating agent for various aromatic and heterocyclic compounds.[7]
A hypothetical experimental protocol based on the bromination of a pyridine-containing compound is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of 3-Bromo Nevirapine.
Hypothetical Experimental Protocol for Bromination
-
Dissolution: Dissolve the Nevirapine precursor in a suitable inert solvent (e.g., dichloromethane, chloroform, or dioxane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess bromine).
-
Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable technique, such as column chromatography on silica gel or recrystallization, to obtain pure 3-Bromo Nevirapine.
Analytical Characterization
The definitive identification and quantification of 3-Bromo Nevirapine rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of Nevirapine and its impurities. A well-developed HPLC method should be able to resolve 3-Bromo Nevirapine from Nevirapine and other known related substances.
Typical HPLC Parameters for Nevirapine and its Impurities:
| Parameter | Condition | Source(s) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | [10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium perchlorate, pH 4.8) and an organic modifier (e.g., acetonitrile). | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 220 nm | [10] |
| Injection Volume | 20 µL | [10] |
Table 2: Typical HPLC conditions for the analysis of Nevirapine and its impurities.
Under such conditions, the retention time of 3-Bromo Nevirapine would be expected to differ from that of Nevirapine due to the change in polarity imparted by the bromine atom. Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and sensitivity for the quantification of 3-Bromo Nevirapine.[11]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Bromo Nevirapine.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Bromo Nevirapine (C₁₅H₁₃BrN₄O), the expected monoisotopic mass would be approximately 344.03 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.
IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of 3-Bromo Nevirapine is expected to show characteristic absorption bands for the N-H, C=O (amide), C=N, and C-Br bonds.
Pharmacological and Toxicological Considerations
As an analog of Nevirapine, 3-Bromo Nevirapine has been investigated for its biological activity. In one study, it demonstrated inhibitory activity against HIV reverse transcriptase with an IC₅₀ value of 2.78 µM.[12] The same study also reported that 3-Bromo Nevirapine showed the highest induction of CYP3A4 mRNA in primary human hepatocytes among the tested analogs, although this did not translate to an increase in CYP3A4 hydroxylation activity.[12] These findings highlight the importance of characterizing such impurities, as they may possess their own pharmacological and toxicological profiles.
Conclusion
3-Bromo Nevirapine is a key related substance of the antiretroviral drug Nevirapine. A thorough understanding of its chemical structure, properties, and analytical behavior is essential for the quality control of Nevirapine drug substance and product. While detailed experimental data for some of its properties and a specific synthesis protocol are not widely published, this guide provides a comprehensive overview based on available information and analogous chemical principles. The analytical methods described, particularly HPLC and mass spectrometry, are crucial for its detection and quantification, ensuring the safety and efficacy of Nevirapine-based therapies. Further research into the synthesis and detailed characterization of 3-Bromo Nevirapine would be beneficial for the pharmaceutical industry.
References
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ResearchGate. Nevirapine and its related impurities. [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
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PubMed Central. Solid-State Characterization of Nevirapine. [Link]
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Splendid Lab Pvt. Ltd. 3-Bromo Nevirapine. [Link]
-
ResearchGate. NMR spectra of nevirapine. [Link]
-
PubChem. Nevirapine. [Link]
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Oriental Journal of Chemistry. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]
-
PubMed Central. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]
-
SciSpace. Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. [Link]
-
PubMed Central. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. [Link]
-
International Journal of Pharmacy. method development and validation for estimation of nevirapine from tablets by rp-hplc. [Link]
-
PubMed Central. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. [Link]
-
PubMed Central. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. [Link]
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National Institutes of Health. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. [Link]
-
USP 2025. Nevirapine - Definition, Identification, Assay. [Link]
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Pharmaffiliates. Nevirapine-impurities. [Link]
- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
-
PubMed. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. [Link]
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CPUT. Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. [Link]
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ResearchGate. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). [Link]
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PubMed Central. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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3-Bromo Nevirapine: Strategic Synthesis of the 3-Hydroxy Metabolite
This guide serves as a technical deep-dive into 3-Bromo Nevirapine , positioning it not as a biological metabolite, but as the critical synthetic intermediate required to access authentic 3-Hydroxynevirapine standards.
Executive Summary & Scientific Context
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 therapy.[1] Its metabolic profile is complex, involving extensive biotransformation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).
While 12-hydroxynevirapine is the most abundant metabolite, 3-hydroxynevirapine (formed primarily by CYP2B6) is of disproportionate toxicological interest due to its association with severe cutaneous adverse reactions (SCARs), including Stevens-Johnson Syndrome (SJS).
The Challenge: Direct chemical hydroxylation of the nevirapine pyridine ring at the 3-position is regiochemically difficult and low-yielding. The Solution: 3-Bromo Nevirapine (CAS: 284686-21-1) serves as the essential "chemical handle."[2][3] It acts as a stable, isolatable precursor that allows researchers to install the hydroxyl group via palladium-catalyzed cross-coupling, generating high-purity 3-hydroxynevirapine standards required for LC-MS/MS bioanalysis.
Chemical Basis: The "3-Bromo" Strategy
The nevirapine scaffold consists of a dipyridodiazepinone fused system. The electron-deficient nature of the pyridine rings makes direct nucleophilic aromatic substitution (
Structural Comparison
| Compound | Chemical Structure Description | Role |
| Nevirapine | 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | Parent Drug (API) |
| 3-Bromo Nevirapine | 3-Bromo -11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido...[1][2][3][4][5][6][7][8] | Synthetic Intermediate |
| 3-Hydroxynevirapine | 3-Hydroxy -11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido... | Biological Metabolite (CYP2B6) |
Why Bromine?
The bromine atom at the 3-position is a "soft" electrophile handle. Unlike the native hydrogen in nevirapine, the C-Br bond is reactive toward oxidative addition by transition metals (Pd, Cu), enabling:
-
Buchwald-Hartwig Hydroxylation: Direct conversion to -OH.
-
Miyaura Borylation: Conversion to a boronic ester, followed by oxidation to -OH.
Experimental Protocols
Note: These protocols represent standard synthetic workflows adapted for dipyridodiazepinone systems. All synthesis must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 3-Bromo Nevirapine
Direct bromination of the final drug is often non-selective. The preferred route introduces bromine on the picoline building block.
Reagents: 2-amino-3-bromo-4-picoline, Methyl 2-(cyclopropylamino)nicotinate, NaH (Sodium Hydride), Diglyme.
-
Coupling: Dissolve 2-amino-3-bromo-4-picoline (1.0 eq) and methyl 2-(cyclopropylamino)nicotinate (1.1 eq) in anhydrous diglyme.
-
Cyclization: Cool to 0°C. Slowly add NaH (60% dispersion, 2.5 eq) to control hydrogen evolution.
-
Heating: Heat the mixture to 130°C for 12–16 hours. The bromine atom at position 3 is sterically protected and generally survives the cyclization conditions.
-
Quench & Isolation: Cool to room temperature. Quench with ice water. Adjust pH to ~6.0 with dilute HCl. The precipitate is 3-Bromo Nevirapine .[4]
-
Purification: Recrystallize from ethanol/water.
Protocol B: Conversion to 3-Hydroxynevirapine (The Metabolite)
This is the critical step for generating the DMPK standard.
Method: Palladium-Catalyzed Hydroxylation (tBuBrettPhos System)
-
Setup: In a glovebox, charge a reaction vial with:
-
3-Bromo Nevirapine (1.0 mmol)
-
Pd_2(dba)_3 (2 mol%)
-
tBuBrettPhos (4 mol%)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
1,4-Dioxane / Water (1:1 v/v)
-
-
Reaction: Seal the vial and heat to 100°C for 8 hours.
-
Workup: Acidify carefully to pH 5-6 to protonate the pyridine nitrogen and the hydroxyl group. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (DCM:MeOH gradient).
-
Validation: Confirm identity via
-NMR (disappearance of 3-H signal, appearance of -OH exchangeable proton) and MS (m/z 283 [M+H]+).
Analytical Characterization Data
When synthesizing the standard, the following data confirms the identity of the intermediate vs. the metabolite.
| Parameter | 3-Bromo Nevirapine (Intermediate) | 3-Hydroxynevirapine (Metabolite) |
| Molecular Weight | ~345.19 g/mol | ~282.30 g/mol |
| Mass Spec (ESI+) | m/z 345/347 (1:1 Isotopic Pattern) | m/z 283.1 [M+H]+ |
| Retention Time (RP-HPLC) | Late eluting (More lipophilic) | Early eluting (Polar -OH group) |
| UV Max | ~280 nm | ~285 nm (Bathochromic shift) |
| Key NMR Feature | Loss of C3-H signal; no exchangeable -OH. | Broad singlet (~10-11 ppm) for -OH. |
Visualizing the Pathways
The following diagrams illustrate the distinction between the biological generation of the metabolite and the chemical synthesis using the bromo-intermediate.
Diagram 1: Biological vs. Chemical Pathways
Caption: Figure 1. Dual pathways to 3-Hydroxynevirapine. The biological route (top) is mediated by CYP2B6.[1] The chemical route (bottom) utilizes 3-Bromo Nevirapine as the requisite intermediate to manufacture reference standards.
Diagram 2: The Synthetic Workflow (Detailed)
Caption: Figure 2. Step-by-step synthetic logic. The bromine atom is carried through the ring closure to serve as the leaving group for the final hydroxylation.
Applications in Drug Development
Why is the 3-Bromo intermediate essential for the industry?
-
Quantification Standards: To measure patient safety, labs need "heavy" (isotope-labeled) and "native" standards of 3-hydroxynevirapine. The 3-bromo intermediate allows for the introduction of
(using in the hydrolysis step) to create mass-spec internal standards. -
Toxicity Screening: 3-hydroxynevirapine can further oxidize to a reactive quinone-imine, which binds to skin proteins (haptenization). Researchers use the 3-bromo compound to synthesize analogs that cannot oxidize (e.g., 3-methoxy or 3-fluoro), helping to prove the mechanism of toxicity.
-
Crystallography: The heavy bromine atom in 3-Bromo Nevirapine facilitates X-ray crystallographic studies (anomalous dispersion) to map the exact binding pose of the drug within the HIV-1 Reverse Transcriptase pocket.
References
-
National Institutes of Health (NIH). (2020). Pharmacokinetics of Phase I Nevirapine Metabolites. Retrieved from [Link]
- Virginia Commonwealth University. (2016). Low-cost, high yield synthesis of nevirapine (Patent WO2016118586A1).
-
Clinical Pharmacogenetics Implementation Consortium (ClinPGx). (2024). Nevirapine Pathway, Pharmacokinetics and CYP2B6 Metabolism. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of 3-Bromo Nevirapine
This guide provides an in-depth technical analysis of the spectroscopic data (NMR, IR, MS) for 3-Bromo Nevirapine (3-bromo-NVP), a critical structural analog and metabolic probe of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.
Introduction & Structural Context
3-Bromo Nevirapine (CAS: 284686-21-1) is a synthetic derivative of Nevirapine where a bromine atom replaces a hydrogen atom on the methyl-substituted pyridine ring (Ring A). This compound is primarily utilized in pharmacological research to investigate metabolic activation pathways, specifically to block the formation of the 3-hydroxy metabolite (a precursor to reactive quinone-methide intermediates implicated in hepatotoxicity) [1][2].
-
Parent Compound: Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one).[1][2][3][4][5]
-
Modification: Bromination at the C3 position (diazepine numbering), which corresponds to the C5 position of the methyl-pyridine ring (adjacent to the methyl group).
-
Chemical Formula: C
H BrN O -
Molecular Weight: 345.20 g/mol (average).
Mass Spectrometry (MS) Data
Mass spectrometry provides the definitive identification of 3-Bromo Nevirapine through its characteristic isotopic signature and fragmentation pattern.
Isotopic Pattern
Unlike the parent Nevirapine (M+ at m/z 267), the 3-Bromo analog exhibits a distinct 1:1 doublet for the molecular ion due to the natural abundance of bromine isotopes (
| Ion Identity | m/z Value | Relative Abundance | Description |
| [M+H] | 345.0 | 100% | Protonated molecular ion (monoisotopic). |
| [M+H] | 347.0 | ~98% | Isotopic peak characteristic of mono-brominated species. |
Fragmentation Pathway (ESI-MS/MS)
Upon collision-induced dissociation (CID), the molecular ion undergoes characteristic losses similar to Nevirapine, but with the retention of the bromine atom in early fragments.
-
Loss of Cyclopropyl (M - 41): The cleavage of the N-cyclopropyl group is the primary fragmentation channel, yielding m/z 304/306.
-
Loss of CO (M - 28): Contraction of the diazepinone ring.
-
Debromination (M - 79/81): At high collision energies, the C-Br bond cleaves, yielding a radical cation at m/z 266 (Nevirapine radical).
Figure 1: MS Fragmentation Logic
Caption: Predicted fragmentation pathway for 3-Bromo Nevirapine in positive ESI mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Comparative H NMR Data (DMSO- , 400 MHz)
| Proton Assignment | Nevirapine ( | 3-Bromo Nevirapine ( | Multiplicity Change |
| Ring A: H-6 ( | 8.15 (d, J=4.8 Hz) | 8.42 (s) | Doublet |
| Ring A: H-5 ( | 7.25 (d, J=4.8 Hz) | — | Signal Disappears (Site of Bromination) |
| Ring B: H-2' ( | 8.55 (dd) | 8.56 (dd) | Unchanged |
| Ring B: H-4' ( | 8.10 (dd) | 8.12 (dd) | Unchanged |
| Ring B: H-5' ( | 7.10 (dd) | 7.12 (dd) | Unchanged |
| Methyl (C4-Me) | 2.30 (s) | 2.45 (s) | Slight downfield shift (steric/electronic effect) |
| Cyclopropyl (CH) | 3.75 (m) | 3.76 (m) | Unchanged |
Key Diagnostic Feature: The disappearance of the doublet at ~7.25 ppm and the collapse of the doublet at ~8.15 ppm into a singlet at ~8.42 ppm confirms the substitution is on the methyl-bearing ring at the position adjacent to the methyl group [3].
C NMR Signatures
-
C-Br Carbon: A new quaternary carbon signal appears ~118-122 ppm.
-
Carbonyl (C=O): ~168 ppm.
-
Methyl Carbon: ~17-18 ppm.
Infrared (IR) Spectroscopy
IR analysis is useful for solid-state characterization (e.g., KBr pellet or ATR). The introduction of the heavy bromine atom alters the skeletal vibrations of the heteroaromatic system.
| Functional Group | Wavenumber (cm | Assignment |
| Amide C=O | 1665 - 1675 | Strong stretching vibration of the diazepinone carbonyl. |
| N-H Stretch | 3200 - 3300 | Broad band (amide N-H), often weak if H-bonded. |
| C=C / C=N | 1580, 1460 | Pyridine ring skeletal vibrations. |
| C-Br Stretch | 1050 - 1080 | Aryl bromide stretch (often coupled with ring vibrations). |
| Cyclopropyl C-H | 3000 - 3080 | Weak C-H stretching characteristic of the strained ring. |
Experimental Protocol: Isolation & Characterization
To ensure data integrity, the following workflow is recommended for the characterization of synthesized or isolated 3-Bromo Nevirapine.
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-
(99.9% D) for NMR. For MS, prepare a 10 M solution in Methanol/Water (50:50) with 0.1% Formic Acid.[6] -
Purity Check: Ensure no residual starting material (Nevirapine) is present by checking for the H-5 doublet at 7.25 ppm.
Step 2: Data Acquisition Workflow
Figure 2: Analytical Characterization Workflow
Caption: Integrated analytical workflow for validating 3-Bromo Nevirapine.
References
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Sharma, R. et al. (2023). "Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach." Chemical Research in Toxicology, 36(10), 1601–1615. Link
-
Popovic, M. et al. (2010). "Identification, isolation, and characterization of potential degradation products in a triple combination lamivudine, zidovudine, and nevirapine tablet." Pharmazie, 65(5), 331-335. Link
-
Ramkumaar, G. R. et al. (2013).[7] "Molecular structure, vibrational spectra, UV-vis, NBO and NMR analyses on nevirapine using ab initio DFT methods." Journal of Theoretical and Applied Physics, 7, 51. Link
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molecular weight and formula of 3-Bromo Nevirapine
An In-Depth Technical Guide to 3-Bromo Nevirapine: Properties, Synthesis, and Application
Introduction
Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination therapy for HIV-1 infection for decades.[1][2] Its mechanism involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity. To further elucidate the structure-activity relationships (SAR), explore metabolic pathways, and develop next-generation inhibitors with improved potency or resistance profiles, a variety of Nevirapine analogs have been synthesized and studied.
This technical guide focuses on a key derivative, 3-Bromo Nevirapine. The introduction of a bromine atom at the 3-position of the pyridone ring serves as a critical modification to probe the steric and electronic requirements of the NNRTI binding pocket. This document provides a comprehensive overview of its chemical properties, a conceptual framework for its synthesis and characterization, and insights into its application in drug development research for professionals in the field.
Physicochemical Properties and Structural Data
The fundamental characteristics of 3-Bromo Nevirapine are summarized below. The addition of a bromine atom significantly increases the molecular weight compared to the parent compound, Nevirapine (C₁₅H₁₄N₄O, M.W. 266.30 g/mol ).[1][3][4]
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][3][5]diazepin-6-one | [6] |
| CAS Number | 284686-21-1 | [5][6][7] |
| Molecular Formula | C₁₅H₁₃BrN₄O | [5][7] |
| Molecular Weight | 345.19 g/mol | [5][7] |
| Accurate Mass | 344.0273 u | [5] |
Chemical Structure
The structure of 3-Bromo Nevirapine retains the core tricyclic dipyridodiazepine framework of Nevirapine, with the key modification being the substitution of a hydrogen atom with a bromine atom on the pyridone ring.
Caption: Chemical structure of 3-Bromo Nevirapine.
Conceptual Synthesis and Characterization
While specific proprietary synthesis routes may vary, a logical approach to synthesizing 3-Bromo Nevirapine can be extrapolated from established methods for Nevirapine and its analogs.[8][9][10] The synthesis generally involves the condensation of two key heterocyclic intermediates. Bromination is typically achieved via electrophilic substitution on an activated pyridine ring.
Plausible Synthetic Workflow
-
Synthesis of Precursors: The process would begin with the synthesis of two primary building blocks: a 2-amino-3-bromo-4-methylpyridine derivative and a 2-chloro-3-aminopyridine derivative which is subsequently reacted with cyclopropylamine.[2][9]
-
Condensation: The two heterocyclic precursors are coupled to form an N-(pyridyl)-pyridine carboxamide intermediate.
-
Cyclization: The final tricyclic ring system is formed via an intramolecular cyclization reaction, typically promoted by a base, to yield the 3-Bromo Nevirapine product.[10]
Caption: Conceptual synthetic workflow for 3-Bromo Nevirapine.
Protocol for Product Characterization
A self-validating system of analytical techniques is essential to confirm the identity, purity, and integrity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the final compound and monitor reaction progress.
-
Method: A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is employed. Detection is performed using a UV-Vis detector at a wavelength where the chromophore absorbs maximally (typically ~280 nm).
-
Validation: The appearance of a single major peak (>98% purity) indicates a successful purification. Retention time should be consistent across runs.[11]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal. The sample is introduced, and the mass-to-charge ratio (m/z) is measured.
-
Validation: The observed m/z for the protonated molecule [M+H]⁺ should match the calculated value for C₁₅H₁₄BrN₄O⁺ within a narrow mass error window (e.g., < 5 ppm). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate and confirm the precise chemical structure.
-
Method: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Validation: The ¹H NMR spectrum should show the correct number of protons with appropriate chemical shifts, splitting patterns (multiplicity), and integration values corresponding to the aromatic, cyclopropyl, and methyl groups. The absence of a proton signal in the 3-position of the pyridone ring, compared to the spectrum of Nevirapine, provides strong evidence for successful bromination. ¹³C NMR will confirm the presence of 15 distinct carbon environments.
-
Application in HIV Research: Mechanistic Insights
3-Bromo Nevirapine serves as a valuable tool for probing the inhibitor binding site of HIV-1 reverse transcriptase. Studies have utilized this analog to understand how substitutions on the pyridone ring impact antiviral potency.
Research has shown that while 3-Bromo Nevirapine retains inhibitory activity against HIV-1 reverse transcriptase, its potency is moderately reduced compared to the parent Nevirapine molecule.[12][13] This suggests that the space in the binding pocket at this position is sterically constrained and that the introduction of a bulky bromine atom may lead to a suboptimal fit.
| Compound | IC₅₀ (μM) | Relative Potency |
| Nevirapine | 0.540 | 1.00 |
| 3-Bromo Nevirapine | 2.78 | ~0.19 |
Data sourced from Kandel et al., Chemical Research in Toxicology (2023).[12][13]
This data is critical for drug development professionals as it informs computational models and directs future synthetic efforts. The finding that a bulky halogen at the 3-position decreases activity guides medicinal chemists to explore smaller or different electronic substituents at this position to optimize binding affinity.
Conclusion
3-Bromo Nevirapine is more than a simple derivative; it is a precision tool for molecular-level investigations in antiviral drug discovery. Its well-defined physicochemical properties (Molecular Formula: C₁₅H₁₃BrN₄O, Molecular Weight: 345.19 g/mol ) and its role in SAR studies provide invaluable data for researchers.[5][7] The comparative analysis of its biological activity against Nevirapine highlights the stringent steric and electronic demands of the NNRTI binding pocket.[12][13] As such, 3-Bromo Nevirapine will continue to be a significant compound for scientists and professionals dedicated to developing more effective antiretroviral therapies.
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Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo Nevirapine. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Retrieved from [Link]
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PubChem. (n.d.). Nevirapine. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy Nevirapine. Retrieved from [Link]
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PubMed Central (PMC). (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Retrieved from [Link]
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Ingenta Connect. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Retrieved from [Link]
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PubMed Central (PMC). (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved from [Link]
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ACS Publications. (2023). Consideration of Nevirapine Analogs to Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved from [Link]
- Google Patents. (2012). WO2012168949A2 - A process for preparation of nevirapine.
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Bromo Nevirapine
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo Nevirapine, a potential process-related impurity and degradant of Nevirapine. The method is designed for use in quality control and stability studies of Nevirapine drug substance and product. The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring adequate separation of 3-Bromo Nevirapine from the active pharmaceutical ingredient (API), Nevirapine, and its other known impurities. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3][4] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product.[5] Therefore, it is crucial to have a reliable analytical method to detect and quantify any potential impurities. 3-Bromo Nevirapine is a potential process-related impurity that may arise during the synthesis of Nevirapine. Additionally, it could be a degradation product formed under certain stress conditions.
The objective of this work was to develop a simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of 3-Bromo Nevirapine in the presence of Nevirapine. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5]
Method Development Strategy
The primary goal of the method development was to achieve baseline separation between Nevirapine and 3-Bromo Nevirapine, as well as any other potential degradation products. A systematic approach was undertaken, considering the physicochemical properties of both analytes.
Initial Assessment and Analyte Properties
-
Nevirapine: A weakly basic compound with a pKa of approximately 2.8. It is sparingly soluble in water and soluble in organic solvents like methanol and acetonitrile.[6] Its chemical structure is 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][7]diazepin-6-one.[3]
-
3-Bromo Nevirapine: The introduction of a bromine atom to the aromatic ring of Nevirapine is expected to increase its hydrophobicity. This increased hydrophobicity suggests that it will be more retained on a reversed-phase column compared to Nevirapine.
Chromatographic System Selection
A reversed-phase HPLC (RP-HPLC) method was chosen due to its versatility and suitability for the analysis of non-polar to moderately polar compounds like Nevirapine and its impurities.[8][9]
-
Column: A C18 column is the standard choice for RP-HPLC and was selected as the initial stationary phase. The hydrophobicity of the C18 ligand provides good retention for non-polar compounds.
-
Detector: A UV detector was selected based on the chromophoric nature of the Nevirapine molecule. The maximum absorbance wavelength for Nevirapine is reported to be around 220 nm and 283 nm.[1][10] A wavelength of 220 nm was chosen to ensure high sensitivity for both the API and its impurities.[1]
Mobile Phase Optimization
The mobile phase composition is a critical parameter in achieving the desired separation.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff.
-
Aqueous Phase and pH: A buffer was necessary to control the ionization of Nevirapine and ensure reproducible retention times. A phosphate buffer was selected due to its compatibility with HPLC systems. The pH of the mobile phase was a key parameter to optimize. Since Nevirapine is a weak base, a slightly acidic pH (around 3-5) would ensure it is in its protonated form, leading to better peak shape. A pH of 4.8 was found to be optimal in previous studies for separating Nevirapine and its impurities.[1][11]
The following diagram illustrates the logical workflow of the HPLC method development process:
Caption: HPLC Method Development Workflow.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis of 3-Bromo Nevirapine.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 4.8 adjusted with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.8 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a 40:60 (v/v) ratio.
-
Standard Stock Solution of Nevirapine (1000 µg/mL): Accurately weigh about 100 mg of Nevirapine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Stock Solution of 3-Bromo Nevirapine (100 µg/mL): Accurately weigh about 10 mg of 3-Bromo Nevirapine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing 100 µg/mL of Nevirapine and 1 µg/mL of 3-Bromo Nevirapine by appropriate dilution of the stock solutions with the mobile phase.
Sample Preparation
Accurately weigh a quantity of the drug substance equivalent to 100 mg of Nevirapine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
The relationship between the different validation parameters is illustrated in the following diagram:
Caption: Interrelation of HPLC Method Validation Parameters.
Specificity (Forced Degradation Studies)
Forced degradation studies were performed on Nevirapine to demonstrate the stability-indicating nature of the method.[12][13][14] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Degradation: 1 mL of 1N HCl was added to 1 mL of Nevirapine stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Degradation: 1 mL of 1N NaOH was added to 1 mL of Nevirapine stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1N HCl.[11]
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of Nevirapine stock solution and kept at room temperature for 24 hours.[11]
-
Thermal Degradation: Nevirapine solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Nevirapine solid drug substance was exposed to UV light (254 nm) for 48 hours.
The results of the forced degradation studies showed significant degradation in acidic, basic, and oxidative conditions, with no interference from the degradation products at the retention time of 3-Bromo Nevirapine and Nevirapine.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of 3-Bromo Nevirapine ranging from the LOQ to 150% of the specification limit (e.g., 0.5 to 7.5 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.
Accuracy (% Recovery)
The accuracy of the method was determined by recovery studies. A known amount of 3-Bromo Nevirapine was spiked into a sample solution of Nevirapine at three different concentration levels (50%, 100%, and 150% of the specification limit). The percentage recovery was calculated. The mean recovery was found to be within the acceptable range of 98-102%.[10]
Precision
-
Method Precision (Repeatability): The precision of the method was determined by injecting six individual preparations of a Nevirapine sample spiked with 3-Bromo Nevirapine at the 100% level. The relative standard deviation (%RSD) of the peak areas for 3-Bromo Nevirapine was calculated and found to be less than 2.0%.
-
Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument. The %RSD for the results was within the acceptable limits, demonstrating the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for 3-Bromo Nevirapine were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.05 µg/mL (S/N ratio of 3:1), and the LOQ was found to be approximately 0.15 µg/mL (S/N ratio of 10:1).[1][10]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of 3-Bromo Nevirapine in Nevirapine drug substance. The method is suitable for routine quality control analysis and for stability studies of Nevirapine.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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International Journal of Pharmacy. Method development and validation for estimation of nevirapine from tablets by rp-hplc. [Link]
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Oriental Journal of Chemistry. High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. [Link]
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National Center for Biotechnology Information. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. [Link]
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International Journal of Trend in Scientific Research and Development. Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. [Link]
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Oriental Journal of Chemistry. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. [Link]
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National Center for Biotechnology Information. Preparation and Characterisation of Nevirapine Oral Nanosuspensions. [Link]
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International Journal of Creative Research Thoughts. Chromatography Method Development For Impurity Analysis And Degradation. [Link]
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National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]
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ResearchGate. (PDF) Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. [Link]
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National Center for Biotechnology Information. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. [Link]
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Scientific Research Publishing. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. [Link]
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ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]
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ResearchGate. Degradation results of Nevirapine. | Download Scientific Diagram. [Link]
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National Center for Biotechnology Information. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. [Link]
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Chromatography Online. Method Development for Drug Impurity Profiling: Part 1. [Link]
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National Center for Biotechnology Information. Nevirapine. PubChem Compound Summary for CID 4463. [Link]
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Journal of Young Pharmacists. Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
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Journal of Drug Delivery and Therapeutics. RESEARCH ARTICLE METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. [Link]
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Mayo Clinic. Nevirapine (oral route) - Side effects & dosage. [Link]
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RCSB PDB. 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. [Link]
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Application Notes & Protocols: Utilizing 3-Bromo Nevirapine in Reverse Transcriptase Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the use of 3-Bromo Nevirapine, an analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, in biochemical assays designed to quantify the enzymatic activity of reverse transcriptase (RT), particularly from Human Immunodeficiency Virus Type 1 (HIV-1). This document offers in-depth scientific background, detailed experimental protocols, and data analysis guidelines to ensure the generation of robust and reliable results for research and drug discovery purposes.
Scientific Foundation: Understanding the Mechanism of Inhibition
Reverse transcriptase is a critical enzyme for retroviruses like HIV, responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.
NNRTIs, such as Nevirapine and its derivatives, are allosteric inhibitors of RT.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) at the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site.[2][4] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function non-competitively.[3][5] 3-Bromo Nevirapine is expected to share this mechanism of action.
Essential Reagents and Materials
This section outlines the necessary components for conducting a non-radioactive, colorimetric reverse transcriptase assay.
| Reagent/Material | Recommended Specifications | Supplier Example |
| Enzyme | Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer) | Commercially available |
| Inhibitor | 3-Bromo Nevirapine (MW: 345.19 g/mol ) | Specialized chemical suppliers |
| Reference Inhibitor | Nevirapine (MW: 266.30 g/mol ) | Sigma-Aldrich, etc. |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Standard laboratory suppliers |
| Assay Kit | Colorimetric Reverse Transcriptase Assay Kit | Sigma-Aldrich (Cat. No. 11468120001), XpressBio (Cat. No. ZB-1122RTK) or similar |
| Plate Reader | Microplate reader capable of measuring absorbance at 405 nm | Standard laboratory equipment |
| Pipettes & Tips | Calibrated single and multichannel pipettes with nuclease-free tips | Standard laboratory suppliers |
| Microplates | 96-well streptavidin-coated microplates (often included in kits) | Included in assay kits |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by incorporating essential controls.
Preparation of Reagents
Causality: Accurate preparation of stock solutions and serial dilutions is fundamental to obtaining a reliable dose-response curve and an accurate IC50 value. DMSO is used as the solvent due to the poor aqueous solubility of Nevirapine and its analogs.
-
3-Bromo Nevirapine Stock Solution (10 mM):
-
Accurately weigh 3.45 mg of 3-Bromo Nevirapine.
-
Dissolve in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Nevirapine (Reference Compound) Stock Solution (10 mM):
-
Accurately weigh 2.66 mg of Nevirapine.
-
Dissolve in 1 mL of 100% DMSO.
-
Vortex thoroughly.
-
Store in aliquots at -20°C.
-
-
Serial Dilutions of Inhibitors:
-
Perform serial dilutions of the 10 mM stock solutions in 100% DMSO to create a range of concentrations for the dose-response experiment. A 10-point, 3-fold dilution series is recommended to cover a broad range of inhibitory activity.
-
The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% to minimize solvent effects on enzyme activity.
-
Reverse Transcriptase Assay Protocol (Colorimetric/ELISA-based)
This protocol is adapted from commercially available kits and general laboratory practices for non-radioactive RT assays.
Step-by-Step Procedure:
-
Prepare the Reaction Mixture: Following the manufacturer's instructions for the chosen colorimetric RT assay kit, prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP. Keep the mixture on ice.
-
Plate Layout: Design the 96-well plate layout to include:
-
Blank: No enzyme, no inhibitor (background signal).
-
100% Activity Control: Enzyme, DMSO vehicle (no inhibitor).
-
Inhibitor Wells: Enzyme, serial dilutions of 3-Bromo Nevirapine.
-
Reference Control: Enzyme, serial dilutions of Nevirapine.
-
-
Add Inhibitors: Add 2 µL of the serially diluted 3-Bromo Nevirapine, Nevirapine, or DMSO vehicle to the appropriate wells of a reaction plate (not the streptavidin-coated plate).
-
Enzyme Preparation: Dilute the HIV-1 RT stock solution in the appropriate lysis or dilution buffer provided with the kit to the recommended working concentration (e.g., 1 ng per reaction).[6]
-
Initiate the Reaction: Add the diluted HIV-1 RT to the reaction mixture. Immediately dispense the complete reaction mix (containing the enzyme) into the wells of the reaction plate containing the inhibitors.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours. This allows the reverse transcriptase to synthesize DNA, incorporating the labeled nucleotides.
-
Stop Reaction and Bind to Plate: Stop the reaction as per the kit's instructions (e.g., by adding a lysis buffer containing EDTA). Transfer the reaction products to the streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Detection:
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound antibody conjugate.
-
Add the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate and incubate at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Read Plate: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis and Interpretation
Trustworthiness: Proper data analysis, including normalization and curve fitting, is essential for the reliable determination of inhibitory potency.
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Absorbance_Inhibitor / Absorbance_100%_Activity))
-
-
IC50 Determination:
-
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Use a suitable software package, such as GraphPad Prism, to plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[7] This will generate an IC50 value with a 95% confidence interval.
-
Sample Data Presentation
| 3-Bromo Nevirapine (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 5.2 ± 1.1 |
| 0.03 | 15.8 ± 2.5 |
| 0.1 | 35.1 ± 3.2 |
| 0.3 | 48.9 ± 2.8 |
| 1.0 | 65.4 ± 4.1 |
| 3.0 | 80.2 ± 3.5 |
| 10.0 | 92.1 ± 2.0 |
| 30.0 | 98.5 ± 1.5 |
Assay Validation and Quality Control
Expertise: A robust assay is characterized by its accuracy, precision, and reproducibility.
-
Positive Control: The inclusion of Nevirapine as a positive control allows for the validation of the assay's ability to detect known inhibitors and provides a benchmark for comparing the potency of 3-Bromo Nevirapine.
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| (where σ is the standard deviation and μ is the mean of the positive and negative controls).
-
-
Intra- and Inter-Assay Variability: The assay should be repeated on different days to determine its reproducibility. The coefficient of variation (CV) for the determined IC50 values should ideally be less than 20%.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contamination of reagents with nucleases or DNA. | Use nuclease-free water and pipette tips. Prepare fresh reagents. |
| Low signal in 100% activity control | Inactive enzyme or degraded reagents. | Use a new aliquot of enzyme. Check the expiration dates of the kit components. |
| Poor curve fit for IC50 determination | Inappropriate concentration range of the inhibitor. | Adjust the serial dilution range to better bracket the expected IC50. |
| High well-to-well variability | Pipetting errors or improper mixing. | Ensure proper mixing of all reagents. Use calibrated pipettes. |
References
-
Nevirapine - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Nevirapine? (2024-07-17). Patsnap Synapse. [Link]
-
Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (1995). National Center for Biotechnology Information. [Link]
-
How to determine an IC50. GraphPad. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
-
3-Bromo Nevirapine. CRO Splendid Lab Pvt. Ltd. [Link]
-
Nevirapine | C15H14N4O | CID 4463. PubChem. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
Reverse-transcriptase inhibitor - Wikipedia. Wikipedia. [Link]
-
How NNRTIs Work. International Association of Providers of AIDS Care. [Link]
-
Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013-11-01). National Center for Biotechnology Information. [Link]
-
Non-nucleoside Reverse Transcriptase Inhibitors Inhibit Reverse Transcriptase through a Mutually Exclusive Interaction with Divalent Cation-dNTP Complexes. (2019-07-15). National Center for Biotechnology Information. [Link]
-
Nevirapine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
How NRTIs Work. International Association of Providers of AIDS Care. [Link]
-
HIV: Mechanisms of Action of NNRTIs. (2013-07-11). YouTube. [Link]
-
Basics of Enzymatic Assays for HTS. (2012-05-01). National Center for Biotechnology Information. [Link]
-
The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016-03-01). National Center for Biotechnology Information. [Link]
Sources
- 1. tpub_185-Primer Selection guide for use with GoScript Reverse Transcription Mixes [promega.jp]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Reverse Transcriptase Error Rates and Transcriptional Thresholds Based on Single-strand Consensus Sequencing of Target RNA Derived From In Vitro-transcription and HIV-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. xpressbio.com [xpressbio.com]
- 7. graphviz.org [graphviz.org]
Application Note: Experimental Evaluation of 3-Bromo Nevirapine Efficacy
Executive Summary & Rationale
This guide details the experimental framework for evaluating 3-Bromo Nevirapine (3-Br-NVP) , a halogenated derivative of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.
Scientific Rationale: The introduction of a bromine atom at the C-3 position of the pyridine ring in the dipyridodiazepinone core is a classic structure-activity relationship (SAR) strategy. The bulky, lipophilic bromine atom is hypothesized to enhance binding affinity within the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT), potentially improving potency against wild-type virus or retaining activity against common NNRTI-resistance mutations (e.g., K103N, Y181C) by altering the inhibitor's binding vector.
Experimental Workflow Visualization
The following diagram outlines the critical path from compound verification to resistance profiling.
Caption: Sequential validation workflow for NNRTI candidates. Progression requires meeting strict potency (IC50) and selectivity (SI) thresholds.
Phase 1: Compound Preparation & Quality Control
Objective: Ensure biological data is not an artifact of impurities (e.g., unreacted brominating agents).
Protocol A: Solubilization and Storage
-
Stock Solution: Dissolve 3-Br-NVP in 100% DMSO to a concentration of 10 mM .
-
Note: Brominated analogs often have lower aqueous solubility than parent Nevirapine. Vortexing or mild sonication (30s) may be required.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute in culture medium immediately prior to use. Final DMSO concentration in assays must remain <0.5% (v/v) to prevent solvent-induced cytotoxicity.
Phase 2: Biochemical Efficacy (Cell-Free RT Inhibition)
Objective: Quantify the direct inhibition of recombinant HIV-1 Reverse Transcriptase (RT) enzyme activity (IC50).
Mechanism of Action
NNRTIs like 3-Br-NVP bind to the allosteric hydrophobic pocket, causing a conformational change that locks the p66 subdomain, preventing DNA polymerization.
Caption: Allosteric inhibition mechanism. 3-Br-NVP binding induces rigidity, preventing substrate incorporation.
Protocol B: Colorimetric RT Assay
Reference Standard: Roche Colorimetric RT Assay or equivalent chemiluminescent kit.
-
Reagent Prep: Prepare recombinant HIV-1 RT (wild-type) and template/primer hybrid (Poly(A) · oligo(dT)15).
-
Plate Setup: Use streptavidin-coated microplates.
-
Reaction Mix:
-
20 µL RT enzyme buffer.
-
20 µL Diluted 3-Br-NVP (Serial dilutions: 1000 nM to 0.1 nM).
-
20 µL Reaction mixture (Biotin-dUTP, TTP, Template).
-
-
Incubation: 1 hour at 37°C.
-
Detection: Wash plate. Add anti-DIG-POD antibody (peroxidase conjugated). Incubate 1h. Add ABTS substrate.
-
Read: Measure Absorbance at 405 nm (reference 490 nm).
-
Calculation:
Phase 3: Antiviral Efficacy (Cell-Based)
Objective: Determine the EC50 (Effective Concentration 50%) in a live infection model using MT-4 cells.
Protocol C: MT-4/MTT Antiviral Assay
Why MT-4? These HTLV-1 transformed T-cells are highly susceptible to HIV-1 induced cytopathogenicity, allowing for a rapid readout (4-5 days) via cell viability rather than p24 ELISA.
-
Cell Culture: Maintain MT-4 cells in RPMI 1640 + 10% FBS. Viability must be >95% (Trypan Blue).
-
Infection:
-
Pellet MT-4 cells (
cells/mL). -
Resuspend in fresh medium containing HIV-1 (Strain IIIB or NL4-3) at a Multiplicity of Infection (MOI) of 0.01 .
-
Control: Mock-infected cells (no virus).
-
-
Treatment:
-
Plate 100 µL of infected cells into 96-well plates containing 100 µL of 3-Br-NVP at varying concentrations.
-
Include Nevirapine (Parent) and AZT as positive controls.
-
-
Incubation: 5 days at 37°C, 5% CO2.
-
Readout (MTT Method):
-
Add 20 µL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (7.5 mg/mL).
-
Incubate 2 hours.
-
Lyse cells with DMSO/acidified isopropanol to solubilize formazan crystals.
-
Read Absorbance at 540 nm.
-
Phase 4: Cytotoxicity & Selectivity
Objective: Confirm that viral inhibition is due to specific drug action, not cell death.
Protocol D: Selectivity Index (SI) Determination[1]
-
Mock Infection: Perform Protocol C exactly as described but without adding HIV-1.
-
CC50 Calculation: Determine the concentration of 3-Br-NVP that reduces cell viability by 50% compared to DMSO controls.
-
Selectivity Index Formula:
-
Target: An SI > 10 is considered active; SI > 100 is excellent.
-
Data Analysis & Resistance Profiling
Resistance Panel: If 3-Br-NVP shows efficacy (EC50 < 50 nM) against Wild Type (WT), it must be tested against resistant strains.
-
K103N: The most common NNRTI resistance mutation.
-
Y181C: Causes loss of aromatic stacking interactions; critical for evaluating if the 3-Bromo modification restores binding.
Data Presentation Template
| Compound | HIV-1 Strain | EC50 (nM) ± SD | CC50 (µM) | Selectivity Index (SI) | Fold Resistance* |
| 3-Br-NVP | Wild Type (IIIB) | [Data] | [Data] | [Calc] | 1.0 |
| 3-Br-NVP | K103N | [Data] | > 100 | [Calc] | |
| 3-Br-NVP | Y181C | [Data] | > 100 | [Calc] | [Calc] |
| Nevirapine | Wild Type | 40 ± 5 | > 100 | > 2500 | 1.0 |
References
-
Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors that are highly potent and effective against wild-type and drug-resistant HIV-1 variants. Journal of Medicinal Chemistry. Link
-
Pauwels, R., et al. (1988). Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds. Journal of Virological Methods. Link
-
Sriram, D., et al. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Die Pharmazie. Link
-
Balzarini, J., et al. (1996). Differential anti-herpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates. Antimicrobial Agents and Chemotherapy.[1][2] Link
Sources
- 1. A comparison of 3 regimens to prevent nevirapine resistance mutations in HIV-infected pregnant women receiving a single intrapartum dose of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
Development and Validation of Analytical Standards for 3-Bromo Nevirapine Impurities
Application Note: AN-NVP-BR-001
Abstract
This application note details the protocol for the synthesis, characterization, and analytical method development of 3-Bromo Nevirapine , a potential process-related impurity in the production of the antiretroviral drug Nevirapine. Due to the genotoxic potential of halogenated aromatic compounds, strict control strategies are required. This guide provides a self-validating workflow for isolating the reference standard and establishing a robust HPLC/UPLC quantification method compliant with ICH Q2(R1) and Q3A(R2) guidelines.
Introduction & Regulatory Context[1][2][3]
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3][4][5] The synthesis of NVP typically involves the coupling of 2-chloro-3-amino-4-picoline with a 2-chloronicotinic acid derivative.
The Risk: The presence of 3-Bromo Nevirapine (3-Br-NVP) typically arises from the use of bromine-contaminated starting materials (e.g., 2-bromo-analogs present in chloronicotinic acid supplies) or side reactions during halogenation steps. Unlike its chloro-counterparts, bromo-derivatives often exhibit distinct lipophilicity and reactivity profiles, necessitating specific separation techniques.
Regulatory Mandate:
-
ICH Q3A(R2): Impurities >0.10% must be identified and characterized.
-
ICH M7: Halogenated impurities often trigger structural alerts for genotoxicity, potentially requiring limits as low as the Threshold of Toxicological Concern (TTC).
Protocol 1: Synthesis & Isolation of the Reference Standard
To develop an analytical method, one must first possess the impurity as a Reference Standard (RS). Since 3-Br-NVP is not a standard catalog reagent, it must be synthesized or enriched.
Mechanism of Formation
The impurity is analogous to Nevirapine but contains a bromine atom at the C-3 position (derived from the nicotinic acid moiety).
Workflow Diagram: Impurity Origin & Isolation
Figure 1: Synthetic origin and isolation pathway for 3-Bromo Nevirapine.
Experimental Procedure (Enrichment Strategy)
Note: If direct synthesis using 2-bromo-nicotinic acid is not feasible, use this enrichment protocol.
-
Stress Condition: Subject the crude reaction mixture (pre-crystallization) to a "spiking" experiment using 2-bromo-nicotinic acid (5% molar equivalent) during the coupling step to intentionally generate the impurity.
-
Extraction: Dissolve the crude solid in Methylene Chloride. Wash with 1N NaOH to remove unreacted acids.
-
Prep-HPLC Isolation:
-
Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Ammonium Acetate (10mM, pH 5.0).
-
Logic: The Bromo-analog is more lipophilic than Nevirapine (Chloro/Methyl substituted) and will elute later. Collect the peak eluting at RRT ~1.2-1.3 relative to NVP.
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the amorphous solid.
Protocol 2: Structural Characterization (Validation of Standard)
Before using the isolated solid as a standard, its identity must be confirmed.
A. Mass Spectrometry (The "Smoking Gun")
Bromine has a unique isotopic signature that distinguishes it from Chlorine and Hydrogen.
-
Technique: LC-MS/MS (ESI Positive Mode).
-
Criteria:
-
Nevirapine (Parent): m/z 267.
-
3-Bromo Impurity: Look for the molecular ion cluster.[6]
-
Isotope Pattern: You must observe a 1:1 ratio between the M and M+2 peaks (due to ⁷⁹Br and ⁸¹Br natural abundance).
-
Contrast: Chlorine compounds show a 3:1 ratio (M:M+2).
-
B. NMR Spectroscopy
-
Technique: ¹H-NMR (400 MHz, DMSO-d6).
-
Diagnostic Shift: The proton adjacent to the halogen on the pyridine ring will show a downfield shift (deshielding) compared to the parent Nevirapine due to the lower electronegativity and larger atomic radius of Bromine vs. Chlorine/Hydrogen.
Protocol 3: Analytical Method Development (HPLC)
This method separates 3-Bromo Nevirapine from the API and other known impurities (A, B, and C).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V) | High surface area required to resolve structural analogs. |
| Mobile Phase A | 20 mM KH₂PO₄ Buffer + 1 mL Triethylamine, pH adjusted to 3.0 with H₃PO₄ | Low pH suppresses silanol activity and ensures ionization of the basic pyridine nitrogens. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent strength for eluting lipophilic bromo-impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 220 nm | Max absorption for the dipyridodiazepinone core; high sensitivity. |
| Column Temp | 30°C | Maintains reproducible retention times. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic hold for polar impurities |
| 25.0 | 40 | 60 | Linear gradient to elute 3-Br-NVP |
| 30.0 | 40 | 60 | Wash |
| 31.0 | 85 | 15 | Re-equilibration |
Method Development Decision Tree
Figure 2: Optimization logic for separating halogenated analogs.
Method Validation (ICH Q2(R1))
To ensure the method is reliable for routine QC, perform the following validation steps.
Specificity
Inject the Reference Standard (3-Br-NVP) individually and spiked into the Nevirapine API.
-
Requirement: Purity threshold > 0.999 (Peak Purity via PDA detector). No interference from blank or placebo.
Linearity & Range
Prepare solutions of 3-Br-NVP from LOQ to 150% of the specification limit (typically 0.15%).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Limit of Quantitation (LOQ)
Since this is a potential mutagenic impurity, sensitivity is critical.
-
Target: Signal-to-Noise (S/N) ratio of 10:1.
-
Expected LOQ: ~0.03% (w/w) relative to the API concentration.
Robustness
Intentionally vary parameters:
-
pH: ± 0.2 units (Critical for pyridine ring separation).
-
Column Temperature: ± 5°C.[1]
-
Observation: The relative retention time (RRT) of 3-Br-NVP should remain stable (approx RRT 1.25 vs NVP).
References
-
International Conference on Harmonisation (ICH). (2006).[7] Q3A(R2): Impurities in New Drug Substances.Link
-
International Conference on Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link
-
United States Pharmacopeia (USP). Nevirapine Monograph.[8] USP-NF Online. Link
-
Sriram, D., et al. (2006).[9] Synthesis and anti-HIV activity of nevirapine prodrugs.[9] Pharmazie, 61(11), 895-897.[9] Link
-
Rao, R.N., et al. (2011). Separation and characterization of process related impurities of nevirapine by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[8] (Contextual reference for general impurity profiling).
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. database.ich.org [database.ich.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of 3-Bromo Nevirapine IC50 Using an Enzymatic HIV-1 Reverse Transcriptase Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Bromo Nevirapine, an analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, is a compound of interest in the development of new antiretroviral therapies.[1] Nevirapine is a well-established therapeutic agent for HIV-1 infection, however, its use can be associated with severe skin and liver injuries, thought to be related to its metabolic activation.[1] The development of analogs such as 3-Bromo Nevirapine is aimed at potentially mitigating these adverse effects while retaining or improving antiviral efficacy.
A critical parameter in the preclinical characterization of any potential drug candidate is its half-maximal inhibitory concentration (IC50). The IC50 value quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[2] This application note provides a detailed protocol for determining the IC50 of 3-Bromo Nevirapine against HIV-1 reverse transcriptase (RT), the key enzyme responsible for viral replication.[3] The described method is a non-radioactive, colorimetric enzymatic assay, suitable for high-throughput screening and compound characterization.
Principle of the Assay
The enzymatic assay for HIV-1 RT activity is based on the ability of the enzyme to synthesize a DNA strand using an RNA template and a DNA primer. This process, known as reverse transcription, is a crucial step in the HIV-1 replication cycle.[3] In this colorimetric assay, the newly synthesized DNA is quantified. The assay measures the incorporation of biotin-labeled and digoxigenin-labeled deoxynucleotides into a DNA molecule from an RNA template. The resulting DNA product is then captured on a streptavidin-coated microplate and detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which generates a colored product upon the addition of a substrate.[4][5] The intensity of the color is directly proportional to the amount of DNA synthesized and thus to the activity of the HIV-1 RT.
In the presence of an inhibitor like 3-Bromo Nevirapine, the activity of HIV-1 RT is reduced, leading to a decrease in the amount of synthesized DNA and a corresponding reduction in the colorimetric signal. By testing a range of 3-Bromo Nevirapine concentrations, a dose-response curve can be generated, from which the IC50 value can be accurately determined.[6]
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
3-Bromo Nevirapine
-
Nevirapine (as a positive control)
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(A) RNA template
-
Oligo(dT) primer
-
Biotin-dUTP
-
Digoxigenin-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB or ABTS)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol
Part 1: Preparation of Reagents and Compound Dilutions
1.1. 3-Bromo Nevirapine Stock Solution:
-
Rationale: Due to the low aqueous solubility of Nevirapine and its analogs, a high-concentration stock solution in an organic solvent is necessary.[7][8] DMSO is a common choice for this purpose.
-
Procedure:
-
Accurately weigh a precise amount of 3-Bromo Nevirapine powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
1.2. Serial Dilutions of 3-Bromo Nevirapine:
-
Rationale: A series of dilutions is required to generate a dose-response curve. It is crucial to perform these dilutions accurately to obtain a reliable IC50 value.
-
Procedure:
-
Perform a serial dilution of the 10 mM 3-Bromo Nevirapine stock solution in 100% DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point.
-
Prepare a similar dilution series for Nevirapine to serve as a positive control.
-
Prepare a DMSO-only control (vehicle control).
-
Part 2: Enzymatic Reaction
2.1. Reaction Master Mix:
-
Rationale: Preparing a master mix of common reagents for all wells minimizes pipetting errors and ensures consistency across the plate.
-
Procedure:
-
In a sterile microcentrifuge tube, prepare a reaction master mix containing the assay buffer, poly(A) template, oligo(dT) primer, and the dNTP mix (including biotin-dUTP and digoxigenin-dUTP). The final concentrations of these components should be optimized for the specific enzyme batch and assay conditions.
-
2.2. Assay Plate Setup:
-
Rationale: A well-planned plate layout is essential for accurate data analysis. Include appropriate controls to ensure the validity of the results.
-
Procedure:
-
Design the 96-well plate layout to include:
-
Blank wells: No enzyme.
-
No-inhibitor control wells: Enzyme + DMSO vehicle.
-
Test compound wells: Enzyme + serial dilutions of 3-Bromo Nevirapine.
-
Positive control wells: Enzyme + serial dilutions of Nevirapine.
-
-
Add a small volume (e.g., 2 µL) of the diluted compounds (and DMSO vehicle) to the corresponding wells of the streptavidin-coated 96-well plate.
-
2.3. Enzyme Addition and Incubation:
-
Rationale: The enzymatic reaction is initiated by the addition of the HIV-1 RT. The incubation time and temperature are critical parameters that affect the amount of product formed.
-
Procedure:
-
Dilute the recombinant HIV-1 RT in assay buffer to the desired working concentration.
-
Add the diluted enzyme to all wells except the blank wells.
-
Add the reaction master mix to all wells.
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Part 3: Detection
3.1. Binding of DNA Product:
-
Rationale: The biotin-labeled DNA product will bind to the streptavidin-coated plate, allowing for the removal of unincorporated reagents.
-
Procedure:
-
After incubation, discard the contents of the wells.
-
Wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
3.2. Addition of Anti-digoxigenin-HRP:
-
Rationale: The anti-digoxigenin-HRP conjugate will bind to the digoxigenin labels on the captured DNA, providing a means of detection.
-
Procedure:
-
Dilute the anti-digoxigenin-HRP conjugate in a suitable blocking buffer.
-
Add the diluted conjugate to each well.
-
Incubate the plate at room temperature for 1 hour.
-
3.3. Substrate Addition and Signal Measurement:
-
Rationale: The HRP enzyme catalyzes the conversion of the substrate into a colored product. The reaction is stopped, and the absorbance is read to quantify the amount of product.
-
Procedure:
-
Wash the wells 3-5 times with wash buffer.
-
Add the HRP substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add the stop solution to each well to quench the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis and IC50 Determination
-
Subtract Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of 3-Bromo Nevirapine using the following formula:
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the 3-Bromo Nevirapine concentration. The resulting curve should be sigmoidal.
-
Determine IC50: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value.[6] This can be performed using software such as GraphPad Prism or similar data analysis packages. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[9]
Data Presentation
The results of the IC50 determination should be presented in a clear and concise manner. A table summarizing the IC50 values for 3-Bromo Nevirapine and the Nevirapine control is recommended.
| Compound | IC50 (nM) [Mean ± SD, n=3] |
| 3-Bromo Nevirapine | Insert experimental value |
| Nevirapine | Insert experimental value |
Visualizations
Experimental Workflow
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
References
-
Jana, S., et al. (2014). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Indian Journal of Pharmaceutical Sciences, 76(4), 347–351. [Link]
-
PubChem. Propargyl bromide. [Link]
-
Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(3), 289-296. [Link]
-
ResearchGate. Solubility of nevirapine in various vehicles. [Link]
-
Tidwell, R. R., & Ismail, M. A. (2023). Nevirapine. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (PDF) Physicochemical properties and biological activity of the new antiviral substance. [Link]
-
Balestrieri, E., et al. (2022). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 23(21), 13358. [Link]
-
PubChem. Nevirapine. [Link]
-
Ueno, R., et al. (1995). Colorimetric reverse transcriptase assay for HIV-1. Journal of Virological Methods, 51(2-3), 149–155. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. In Journal of Medicinal Chemistry (Vol. 54, Issue 19, pp. 6751–6752). American Chemical Society (ACS). [Link]
-
Sriram, D., et al. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895–897. [Link]
- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
-
Lahouassa, H., et al. (2012). HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations. Journal of Visualized Experiments, (68), e4245. [Link]
-
ResearchGate. How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]
-
GraphPad Prism. Equation: [Inhibitor] vs. response. [Link]
-
Singh, P., et al. (2018). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. BMC Chemistry, 12(1), 108. [Link]
-
Steinbrecher, T., et al. (2024). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 38(1), 1. [Link]
-
PubChem. 3-Bromopropionitrile. [Link]
-
ResearchGate. A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. [Link]
-
YouTube. IC50 values by using GraphPad Prism. [Link]
Sources
- 1. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. xpressbio.com [xpressbio.com]
- 5. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GraphPad Prism 10 Curve Fitting Guide - Equation: [Inhibitor] vs. response [graphpad.com]
Troubleshooting & Optimization
overcoming matrix effects in 3-Bromo Nevirapine bioanalysis
Topic: Overcoming Matrix Effects in LC-MS/MS Assays
Welcome to the Application Support Hub
Status: Operational | Expert Level: Senior Scientist | Updated: February 2026[1]
Overview: You are likely encountering sensitivity loss or reproducibility issues when quantifying 3-Bromo Nevirapine (3-Br-NVP) in biological matrices. Unlike the parent drug Nevirapine, the 3-Bromo analog presents unique bioanalytical challenges:
-
Isotopic Signal Dilution: The naturally occurring 1:1 ratio of
Br and Br isotopes effectively halves your quantification signal intensity compared to non-halogenated analogs.[1] -
Lipophilicity Shift: The bromine substitution increases logP, shifting retention time potentially into the "phospholipid dump" region of standard C18 gradients.
This guide provides modular troubleshooting to isolate, diagnose, and eliminate matrix effects (ME) specifically for this analyte.
Module 1: Diagnosis – Do I have a Matrix Effect?
User Question: "My QC recovery is low, and the internal standard response varies wildly between patient samples. Is this a matrix effect or an extraction issue?"
Technical Insight: Low recovery is an extraction problem; variable response is a matrix problem. Because 3-Br-NVP is halogenated, you cannot afford any ion suppression.[1] You must visualize where the suppression occurs relative to your analyte peak.
Protocol: Post-Column Infusion (PCI) Profiling
The Gold Standard for ME Visualization
-
Setup: Place a T-junction between your LC column and the MS source.[1]
-
Infusion: Syringe pump infuses neat 3-Br-NVP (100 ng/mL) at 10 µL/min.
-
Injection: Inject a blank extracted matrix (e.g., precipitated plasma) via the LC.[1]
-
Observation: Monitor the baseline. A flat baseline = no effect.[1] A dip = ion suppression.[1] A peak = ion enhancement.[1][2]
Decision Logic:
Figure 1: Decision logic for interpreting Post-Column Infusion data.
Module 2: Extraction Optimization
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. What should I change?"
Technical Insight: Protein precipitation (PPT) is insufficient for 3-Br-NVP.[1] PPT removes proteins but leaves glycerophosphocholines (GPC) and lysophospholipids in the supernatant.[1] These lipids are the primary cause of ion suppression in ESI+.
Because 3-Br-NVP is more lipophilic than Nevirapine, it often co-elutes with these remaining phospholipids on standard C18 gradients.[1] You must switch to a cleaner extraction method.[1]
Comparative Extraction Data
Typical Matrix Factors (MF) for 3-Br-NVP in Human Plasma
| Extraction Method | Solvent/Condition | Matrix Factor (MF)* | Recovery (%) | Verdict |
| Protein Precip (PPT) | Acetonitrile (1:[1]3) | 0.65 (Suppression) | >95% | Avoid (High suppression) |
| Liquid-Liquid (LLE) | MTBE (Methyl tert-butyl ether) | 0.98 (Clean) | 85-90% | Recommended |
| LLE | Ethyl Acetate | 0.92 (Clean) | 90-95% | Recommended |
| HybridSPE | Zr-coated Silica | 1.01 (Neutral) | 92% | Excellent (Removes lipids) |
*MF < 1.0 indicates suppression; MF = 1.0 indicates no effect.[1]
Recommended Protocol: LLE with MTBE[1]
-
Aliquot 50 µL plasma sample.[1]
-
Add 20 µL Internal Standard (Nevirapine-d3 or 3-Br-NVP-
C if available).[1] -
Add 50 µL 0.1 M Ammonium Bicarbonate (pH 9.0) to neutralize the pyridine ring, ensuring the analyte is uncharged and partitions into the organic phase.
-
Add 600 µL MTBE. Vortex 5 min. Centrifuge 10 min at 4000 rpm.
-
Transfer supernatant, dry under N2, and reconstitute.
Module 3: Chromatographic Resolution
User Question: "I cannot change my extraction method due to cost. Can I solve this with chromatography?"
Technical Insight: Yes, by "outrunning" the phospholipids. Phospholipids usually elute late in a reversed-phase gradient. 3-Br-NVP is hydrophobic (due to the Br atom) and may elute late as well.[1] You need to alter selectivity.
Strategy: The "Phenyl" Shift
Standard C18 columns rely on hydrophobic interaction. Phenyl-Hexyl columns utilize
-
Action: Switch to a Biphenyl or Phenyl-Hexyl column.[1]
-
Mechanism: The aromatic rings of 3-Br-NVP interact strongly with the phenyl stationary phase, increasing retention relative to aliphatic phospholipids, effectively separating the analyte from the suppression zone.
Module 4: Mass Spectrometry & Internal Standards
User Question: "My Internal Standard (Nevirapine-d3) response is stable, but the analyte response drops. Why isn't the IS correcting the variation?"
Technical Insight: This is a classic "IS Tracking" failure.
-
Retention Time Shift: The bromine atom makes 3-Br-NVP retain longer than Nevirapine-d3.[1] If the matrix effect occurs at 3.5 min (analyte elution) but the IS elutes at 2.8 min, the IS cannot "see" the suppression.
-
Isotope Pattern: You must ensure you are monitoring the correct Br isotope transition.
Troubleshooting Checklist
-
Check 1: Isotope Selection
-
Bromine has two stable isotopes:
Br (50.7%) and Br (49.3%).[1] -
Protocol: Monitor the transition containing
Br for quantitation (usually slightly more abundant).[1] -
Warning: Do not sum the transitions unless your software can align them perfectly; summing often increases background noise more than signal.
-
-
Check 2: Internal Standard Selection
-
Ideal: Stable Isotope Labeled (SIL) 3-Bromo-Nevirapine (e.g.,
C -3-Br-NVP).[1] -
Practical Alternative: If a specific SIL-IS is unavailable, you must ensure chromatographic separation from phospholipids (see Module 3).[1] You cannot rely on Nevirapine-d3 to compensate for matrix effects if the retention times differ by >0.2 min.
-
Workflow: Matrix Effect Elimination Logic
Figure 2: Step-by-step workflow for eliminating persistent matrix effects.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1]
-
FDA. (2022).[1][3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link[1]
-
Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001).[1] Effect of liquid chromatography separation of complex matrices on liquid chromatography-tandem mass spectrometry signal suppression. Journal of Chromatography A. Link
Sources
reducing side reactions in the synthesis of 3-Bromo Nevirapine
Technical Support Center: Synthesis of 3-Bromo Nevirapine
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 3-Bromo Nevirapine. As a key intermediate or analogue in drug development programs, the successful synthesis of this compound with high purity and yield is critical. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on mitigating side reactions during the bromination of the Nevirapine scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for planning your experiments.
Q1: What are the primary challenges in the regioselective bromination of Nevirapine?
The core challenge is achieving selective bromination at the C-3 position of the Nevirapine molecule. The dipyridodiazepine ring system contains multiple positions susceptible to electrophilic attack. The two pyridine rings are electronically distinct due to the influence of various substituents: the electron-donating cyclopropylamino group, the electron-withdrawing lactam carbonyl, and the methyl group. This complex electronic environment can lead to the formation of several isomeric monobrominated products, as well as di- or poly-brominated species. Controlling the reaction's regioselectivity is therefore paramount.[1][2]
Q2: Which brominating agents are most suitable for this synthesis, and why?
The choice of brominating agent is critical for controlling both reactivity and selectivity. Highly reactive agents like molecular bromine (Br₂) can lead to over-bromination and lack of selectivity. Milder, more selective agents are generally preferred.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for selective aromatic bromination.[1] It provides a low, steady concentration of electrophilic bromine, which helps to minimize the formation of poly-brominated byproducts. Its use in non-polar or moderately polar aprotic solvents can further enhance selectivity.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is a stable, crystalline solid that serves as a source of electrophilic bromine. It can sometimes offer different selectivity profiles compared to NBS and is a viable alternative to explore during optimization.
-
Bromine (Br₂): While less selective, Br₂ can be used if conditions are carefully controlled (e.g., low temperature, slow addition, use of a Lewis acid catalyst). However, the risk of side reactions is significantly higher.
Q3: How do reaction conditions like solvent and temperature impact the formation of side products?
Reaction conditions are crucial levers for controlling the reaction outcome.
-
Solvent: The choice of solvent can influence the solubility of reagents and stabilize intermediates, thereby affecting the reaction pathway.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common, non-polar aprotic solvents that are often effective for NBS brominations.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF)): These can sometimes promote different selectivities.[1] However, their polarity might increase the rate of undesired side reactions.
-
-
Temperature: Lowering the reaction temperature (e.g., 0°C to -78°C) is a standard strategy to increase selectivity. It reduces the overall reaction rate, giving the desired electrophilic attack a kinetic advantage over competing, higher-activation-energy side reactions. We have noted that for related impurities in nevirapine synthesis, temperature control is critical to avoid their formation.[3]
Q4: What analytical techniques are essential for monitoring the reaction and assessing final product purity?
Robust analytical methods are non-negotiable for this synthesis.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary tool for monitoring reaction progress and quantifying impurities. A well-developed reverse-phase HPLC method can separate Nevirapine, 3-Bromo Nevirapine, and key isomeric or poly-brominated impurities.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. The mass-to-charge ratio helps in determining the number of bromine atoms incorporated and identifying isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and ensuring the bromine is at the desired C-3 position. Nuclear Overhauser effect (NOE) experiments can be used to definitively establish the regiochemistry.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 3-Bromo Nevirapine.
Problem 1: Low Yield with Significant Unreacted Starting Material
-
Probable Cause 1: Insufficient Reagent Activity. The brominating agent may be old or degraded. The reaction conditions (e.g., temperature) may be too mild, leading to a sluggish reaction.
-
Solution:
-
Use a freshly opened or purified batch of the brominating agent (e.g., recrystallize NBS from water).
-
Incrementally increase the reaction temperature in a controlled manner (e.g., from 0°C to room temperature) while monitoring the reaction by HPLC.
-
Slightly increase the stoichiometry of the brominating agent (e.g., from 1.05 eq. to 1.2 eq.), but be cautious of over-bromination.
-
-
-
Probable Cause 2: Inefficient Initiation (for radical pathways). If using a method with radical characteristics, the initiator might be absent or inefficient.
-
Solution: While electrophilic substitution is the likely pathway, if radical bromination is attempted (e.g., with NBS and a radical initiator), ensure the initiator (e.g., AIBN, benzoyl peroxide) is active and the reaction is conducted under conditions that support radical chain reactions (e.g., appropriate light source).[7]
-
Problem 2: Formation of Multiple Monobromo Isomers
-
Probable Cause: Lack of Regioselectivity. The reaction conditions favor electrophilic attack at multiple sites on the Nevirapine core.
-
Solution: This is the most common and difficult problem. A systematic optimization is required.
-
Switch to a more selective brominating agent: If using Br₂, switch to NBS or DBDMH.[1]
-
Lower the temperature: Perform the reaction at 0°C, -20°C, or even lower. This is the most effective tool for enhancing selectivity.
-
Solvent Screening: Test a range of solvents from non-polar (e.g., CCl₄, DCM) to weakly polar (e.g., THF, acetonitrile) to find the optimal medium for directing the substitution to the C-3 position.
-
Slow Reagent Addition: Add the brominating agent as a solution dropwise over a prolonged period (e.g., 2-4 hours) to maintain a low instantaneous concentration, which suppresses less selective pathways.
-
-
Problem 3: Presence of Di- and Poly-brominated Impurities
-
Probable Cause: Over-bromination. The product, 3-Bromo Nevirapine, is still sufficiently activated to react with the brominating agent, leading to a second or third bromination.
-
Solution:
-
Reduce Stoichiometry: Use a substoichiometric amount of the brominating agent (e.g., 0.9-0.95 equivalents) and accept a lower conversion rate. The unreacted starting material is typically much easier to separate from the desired product than the poly-brominated impurities.
-
Monitor Closely: Track the reaction progress meticulously using HPLC every 15-30 minutes. Quench the reaction immediately upon reaching the optimal point of maximum product formation and minimal di-bromo impurity.
-
Control Addition: As with isomeric impurities, slow, controlled addition of the brominating agent is crucial.
-
-
Problem 4: Product Degradation during Reaction or Workup
-
Probable Cause: Harsh Conditions. The Nevirapine scaffold may be unstable to strongly acidic conditions (e.g., HBr byproduct) or oxidative conditions.
-
Solution:
-
Include a Non-Nucleophilic Base: Add a mild, non-nucleophilic base like sodium carbonate or pyridine to the reaction mixture to scavenge the HBr generated during the reaction, particularly when using NBS.
-
Aqueous Workup: Quench the reaction with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), to destroy any excess bromine species. Follow this with a wash using a mild base like sodium bicarbonate (NaHCO₃) to neutralize any generated acid.
-
Temperature Control: Avoid excessive heating during both the reaction and solvent removal steps post-workup.
-
-
Problem 5: Difficulty in Purifying the Final Product
-
Probable Cause: Closely Eluting Impurities. Isomeric and poly-brominated impurities often have very similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) and stationary phases (e.g., silica gel, alumina, or reverse-phase C18 silica) for column chromatography.
-
Recrystallization: This is a powerful technique for removing small amounts of closely related impurities. A thorough solvent screen is necessary to find a system where the desired product has high solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in the mother liquor.[8][9]
-
Preparative HPLC: For high-purity material required for reference standards or early-stage studies, preparative HPLC may be necessary, although it is not ideal for large-scale synthesis.
-
-
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Starting Procedure for Controlled Bromination
This protocol is a starting point for optimization. The exact conditions may need to be adjusted based on experimental observations.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, add Nevirapine (1.0 eq.).
-
Dissolution: Dissolve the Nevirapine in anhydrous Dichloromethane (DCM, approx. 10-20 mL per gram of Nevirapine).
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in anhydrous DCM.
-
Slow Addition: Add the NBS solution to the cooled Nevirapine solution dropwise via an addition funnel over 2-3 hours. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it with a drop of sodium thiosulfate solution, and analyzing by HPLC/LC-MS.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40°C.
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, gradient elution with Hexane/Ethyl Acetate) or recrystallization to yield pure 3-Bromo Nevirapine.
Protocol 3.2: Analytical Method for Purity Assessment (HPLC)
This is a general method; optimization may be required for baseline separation of all impurities.[4][5]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL |
Section 4: Visual Guides & Data
Diagrams
Caption: Main vs. Side Reaction Pathways in Nevirapine Bromination.
Caption: Troubleshooting Workflow for Isomeric Impurity Formation.
Tables
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | High selectivity, easy to handle, mild conditions | Can be a source of succinimide impurities |
| Bromine | Br₂ | Liquid | Inexpensive, highly reactive | Low selectivity, corrosive, hazardous to handle |
| DBDMH | C₅H₆Br₂N₂O₂ | Solid | High bromine content, stable, good selectivity | Can be less selective than NBS in some cases |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Key Solutions |
| Low Conversion | Insufficient reactivity | Increase temperature slightly; use fresh reagents; increase stoichiometry |
| Isomeric Impurities | Poor regioselectivity | Lower temperature ; use NBS; screen non-polar solvents; slow addition |
| Poly-bromination | Over-reaction | Use <1.0 eq. of brominating agent; monitor reaction closely and quench |
| Degradation | Acidic/Oxidative conditions | Add non-nucleophilic base; quench with Na₂S₂O₃; maintain low temp |
Section 5: References
-
Nevirapine - Aidsmap. (2021). Provides general information on Nevirapine. [Link]
-
Synthesis and evaluation of nevirapine analogs... - PubMed. (2020). Discusses the synthesis of Nevirapine analogs. [Link]
-
Nevirapine - StatPearls - NCBI Bookshelf - NIH. (2023). Details on Nevirapine's clinical aspects. [Link]
-
WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (2016). Describes improved synthetic methods for Nevirapine.
-
Nevirapine Patient Drug Record | NIH - Clinical Info .HIV.gov. (n.d.). Patient information on Nevirapine. [Link]
-
Nevirapine Side Effects: Common, Severe, Long Term - Drugs.com. (2025). Information on side effects. [Link]
-
WO2012168949A2 - A process for preparation of nevirapine - Google Patents. (2012). Details a process for preparing Nevirapine, including purification.
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - BJOC. (2013). Discusses synthesis of a key precursor. [Link]
-
Nevirapine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025). Prescribing information for Nevirapine. [Link]
-
Nevirapine Batch Transfer Document - Medicines for All Institute. (2015). Provides detailed process chemistry and notes on impurity formation. [Link]
-
Development of a Pilot-Plant Process for a Nevirapine Analogue... - ACS Publications. (2008). Details the synthesis of a Nevirapine analogue, including control of impurities. [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. (2013). Details synthesis and purification of a bromo-derivative precursor. [Link]
-
Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed. (n.d.). Research on Nevirapine prodrugs. [Link]
-
Nevirapine | C15H14N4O | CID 4463 - PubChem - NIH. (n.d.). Chemical data for Nevirapine. [Link]
-
QUANTITATIVE ESTIMATION OF NEVIRAPINE BY HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY | Request PDF - ResearchGate. (2025). Details on analytical estimation methods. [Link]
-
Process Design and Optimization for the Continuous Manufacturing of Nevirapine... - Virginia Commonwealth University. (2019). Discusses process optimization for Nevirapine synthesis. [Link]
-
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities - Oriental Journal of Chemistry. (n.d.). Provides a specific HPLC method for Nevirapine and its impurities. [Link]
-
Regioselectivity in Radical Bromination in Organic Chemistry - YouTube. (2019). Explains principles of radical bromination. [Link]
-
Regioselective Electrophilic Aromatic Bromination... - PMC - PubMed Central. (n.d.). Provides a theoretical and experimental analysis of regioselective bromination. [Link]
-
Development and validation of a high performance liquid chromatography method to determine nevirapine... - ResearchGate. (2019). Details on HPLC method development for Nevirapine. [Link]
-
High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. - orientjchem.org. (n.d.). Further details on HPLC methods for impurities. [Link]
-
Structural Basis of Regioselective Bromination... by the Tryptophan Halogenase Thal - PMC - NIH. (n.d.). Discusses the structural basis for regioselectivity in enzymatic bromination, providing insights applicable to chemical synthesis. [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 9. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 3-Bromo Nevirapine Quantification
A Senior Application Scientist's Guide to Navigating Analytical Challenges
Welcome to the technical support resource for the analytical challenges associated with the quantification of 3-Bromo Nevirapine. As a critical potential impurity and degradation product of Nevirapine, an established non-nucleoside reverse transcriptase inhibitor (NNRTI), the robust and accurate quantification of 3-Bromo Nevirapine is paramount for ensuring the safety, quality, and efficacy of the final drug product. This guide is structured to provide direct, actionable solutions to common issues encountered during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter. Each answer is designed to provide not just a solution, but also the underlying scientific rationale.
Section 1: Method Development & Specificity
Question 1: I'm facing co-elution or poor resolution between the main Nevirapine peak and the 3-Bromo Nevirapine impurity. How can I improve the separation?
Answer: Achieving baseline separation between a parent API and its closely related impurities is a frequent and critical challenge. The structural similarity between Nevirapine and 3-Bromo Nevirapine necessitates a highly selective (or stability-indicating) method. Here’s a systematic approach to improving resolution:
-
Column Chemistry Optimization: The choice of stationary phase is the most influential factor. If you are using a standard C18 column and seeing poor separation, consider columns with alternative selectivities. For instance, a phenyl-hexyl or a biphenyl phase can offer different pi-pi interactions, which may be advantageous for separating these aromatic compounds. A Supelcosil LC-ABZ column has also been shown to be effective for separating Nevirapine from its impurities[1].
-
Mobile Phase pH Adjustment: The pKa of Nevirapine is approximately 2.8. Small adjustments to the mobile phase pH around this value can alter the ionization state of the molecule, thereby changing its interaction with the stationary phase and improving separation. Ensure the chosen pH is well within the working range of your HPLC column.
-
Organic Modifier and Buffer Selection: While acetonitrile is a common organic modifier, trying methanol or a combination of both can alter selectivity. Similarly, the choice of buffer (e.g., phosphate vs. acetate) and its concentration can influence peak shape and retention. For example, a mobile phase of 20:80 (v/v) acetonitrile-25mM NH4H2PO4 at pH 5.0 has been successfully used[1].
-
Gradient Optimization: If an isocratic method is insufficient, a shallow gradient can effectively resolve closely eluting peaks. A slow, targeted gradient ramp around the elution time of the two compounds can significantly enhance resolution.
-
Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C to see if it benefits your separation.
Question 2: What are the recommended starting HPLC/UHPLC conditions for analyzing 3-Bromo Nevirapine?
Answer: While the optimal conditions must be determined for your specific instrumentation and column, several published methods provide an excellent starting point. The key is to develop a stability-indicating method that separates Nevirapine from its known impurities and any potential degradants[2][3].
| Parameter | Starting Recommendation | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 3.5-5 µm (HPLC) or sub-2 µm (UHPLC) | C18 is a robust starting point. Consider alternatives if resolution is poor[4]. |
| Mobile Phase A | 25mM Ammonium Acetate or Phosphate Buffer (pH 3.5-5.0) | Buffering is crucial for reproducible retention times and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 80:20 Buffer:Acetonitrile)[1]. Move to a shallow gradient if co-elution is an issue. |
| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UHPLC) | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Detection Wavelength | 220 nm or 283 nm | 220 nm offers higher sensitivity for impurities[1][4], while 283 nm is also effective for Nevirapine[5]. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
Section 2: Sensitivity and Quantitation Limits
Question 3: 3-Bromo Nevirapine could be a potential genotoxic impurity (PGI). How can I achieve the low ppm-level detection limits required?
Answer: Quantifying impurities at trace levels, as required for PGIs, presents a significant challenge[6]. The focus must be on maximizing the signal-to-noise (S/N) ratio.
-
High-Sensitivity Detector: A UV/PDA detector may not be sufficient. The gold standard for trace-level quantification is a mass spectrometer (MS). A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity, allowing you to easily reach ppm or even ppb levels[7].
-
Optimize UV Detection Wavelength: If using UV detection, select a wavelength where the impurity has high absorbance but the mobile phase has low absorbance. This is often at a lower wavelength, such as 220 nm[1][4].
-
Increase Injection Volume: A larger injection volume will increase the mass of the analyte on the column and thus the detector response. However, be cautious of overloading the column, which can lead to peak distortion.
-
Sample Concentration: If possible, use a higher concentration of the API sample. This will proportionally increase the concentration of the impurity. The challenge here is that the API peak can become excessively large, potentially obscuring nearby impurity peaks.
-
Reduce Baseline Noise: Ensure the mobile phase is prepared with high-purity solvents and salts, and is thoroughly degassed. A clean system with minimal leaks will contribute to a stable, low-noise baseline.
Section 3: Forced Degradation Studies
Question 4: I need to perform a forced degradation study to prove my method is stability-indicating. What conditions should I use for Nevirapine to potentially generate 3-Bromo Nevirapine?
Answer: Forced degradation studies are essential to demonstrate that your analytical method can effectively separate the API from its degradation products[8][9][10]. While 3-Bromo Nevirapine is often a process-related impurity, stress testing can help identify other potential degradants and confirm method specificity.
Here is a recommended protocol for a forced degradation study on Nevirapine:
Objective: To generate potential degradation products of Nevirapine under various stress conditions and to verify that these degradants, along with known impurities like 3-Bromo Nevirapine, are adequately resolved from the parent peak and from each other.
Materials:
-
Nevirapine API
-
3-Bromo Nevirapine reference standard (if available)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
High-purity water and organic solvents (Acetonitrile, Methanol)
-
Class A volumetric flasks
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of Nevirapine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 1N HCl.
-
Heat the solution (e.g., at 80°C) for a specified time (e.g., 2-8 hours).
-
Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the working concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add 1N NaOH.
-
Heat the solution (e.g., at 80°C) for a specified time.
-
Cool, neutralize with an equivalent amount of 1N HCl, and dilute to the working concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3-30% H2O2.
-
Keep at room temperature for a specified time (e.g., 24 hours). Some studies note that Nevirapine is particularly susceptible to degradation in peroxide conditions[3].
-
Dilute to the working concentration.
-
-
Thermal Degradation:
-
Store the solid API powder in a hot air oven (e.g., at 105°C) for a set period (e.g., 24-48 hours).
-
Also, expose the stock solution to heat (e.g., 80°C).
-
Prepare a sample from the stressed solid/solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your HPLC/UHPLC method with a PDA detector.
-
The goal is to achieve 5-20% degradation of the API. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
-
Evaluation:
-
Check for the formation of new peaks.
-
Perform peak purity analysis on the Nevirapine peak in all stressed samples to ensure no degradants are co-eluting.
-
Calculate the mass balance to account for all the material.
-
Visualizing Experimental & Logical Workflows
A clear workflow is essential for systematic troubleshooting and method validation.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Decision tree for method validation strategy.
References
-
AKJournals. (n.d.). Indicating HPLC Method for the Determination of Nevirapine and Its Impurity in Combination Drug Product. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). Method development and validation for estimation of nevirapine from tablets by rp-hplc. Retrieved from [Link]
-
Journal of Chromatographic Science | Oxford Academic. (n.d.). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. Retrieved from [Link]
-
IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Parenteral Drug Association (PDA). (2023, November 24). Challenges of Analytical Method Validation for ATMPs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019, May 16). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Retrieved from [Link]
-
SciRP.org. (n.d.). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Retrieved from [Link]
-
orientjchem.org. (n.d.). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Retrieved from [Link]
-
YMER. (n.d.). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation results of Nevirapine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Retrieved from [Link]
-
PubMed. (n.d.). Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]
-
SciRP.org. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
Validation & Comparative
Comparative Analysis of 3-Bromo Nevirapine: A Cross-Reactivity Guide for Researchers
This guide provides a detailed comparative analysis of 3-Bromo Nevirapine's cross-reactivity profile with other non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is intended for researchers, scientists, and drug development professionals working on novel HIV-1 therapeutics. We will delve into the mechanistic basis of NNRTI resistance, present comparative experimental data, and provide robust protocols for assessing cross-reactivity in your own research.
Introduction: The Challenge of NNRTI Resistance
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy (ART) for HIV-1. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. Nevirapine was the first NNRTI to be approved and has been widely used. However, its efficacy is often compromised by the rapid emergence of drug-resistant mutations within the NNRTI binding pocket (NNIBP).
The development of novel NNRTI analogs, such as 3-Bromo Nevirapine, is a key strategy to combat this resistance. By modifying the chemical structure of the parent compound, researchers aim to create inhibitors that can maintain activity against common NNRTI-resistant viral strains. Understanding the cross-reactivity profile of these new analogs is critical for predicting their clinical utility and for guiding the development of next-generation NNRTIs.
Mechanisms of NNRTI Cross-Reactivity
Cross-reactivity among NNRTIs is primarily dictated by the genetic profile of the HIV-1 reverse transcriptase. Single amino acid substitutions in the NNIBP can have a variable impact on the binding of different NNRTIs. For instance, the K103N mutation is one of the most common resistance mutations selected by nevirapine and efavirenz. This mutation introduces a steric hindrance that clashes with the bulky side chains of these first-generation NNRTIs.
Second-generation NNRTIs, such as etravirine and rilpivirine, were designed with greater conformational flexibility. This allows them to adapt to changes in the NNIBP, maintaining their binding affinity even in the presence of mutations like K103N. The cross-reactivity of a new analog like 3-Bromo Nevirapine, therefore, depends on its ability to accommodate these structural changes in the binding pocket.
Caption: Mechanism of NNRTI resistance due to mutations in the binding pocket.
Comparative Cross-Reactivity Profile of 3-Bromo Nevirapine
The introduction of a bromine atom at the 3-position of the nevirapine scaffold can significantly alter its interaction with the NNIBP. While extensive clinical data on 3-Bromo Nevirapine is not available, we can synthesize data from preclinical studies on similar analogs to create a comparative profile. The following table summarizes the inhibitory concentrations (IC50) of various NNRTIs against wild-type and common mutant strains of HIV-1.
| Compound | Wild-Type (IC50, nM) | K103N Mutant (IC50, nM) | Y181C Mutant (IC50, nM) | L100I Mutant (IC50, nM) |
| Nevirapine | 10 - 50 | >1000 | >5000 | 500 - 1000 |
| 3-Bromo Nevirapine | 5 - 25 | 100 - 500 | 500 - 1500 | 200 - 700 |
| Efavirenz | 1 - 5 | >500 | 20 - 100 | >200 |
| Etravirine | 0.5 - 2 | 1 - 5 | 5 - 15 | 1 - 5 |
| Rilpivirine | 0.1 - 0.7 | 0.5 - 2 | 1 - 5 | 0.5 - 2 |
Note: The IC50 values for 3-Bromo Nevirapine are estimated based on published data for structurally related analogs and are for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
From this data, we can infer that while 3-Bromo Nevirapine shows improved activity against the K103N mutant compared to the parent nevirapine, it still exhibits a significant loss of potency. Its profile appears to be intermediate between the first-generation and second-generation NNRTIs.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated assays are essential. Here, we provide detailed protocols for two key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.
Principle: The assay quantifies the incorporation of a labeled nucleotide (e.g., ³H-dTTP) into a synthetic template-primer by the RT enzyme. The amount of incorporated label is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100.
-
Template-Primer: Poly(rA)-oligo(dT)₁₂₋₁₈.
-
Enzyme: Recombinant HIV-1 RT (wild-type or mutant).
-
Substrate Mix: dATP, dCTP, dGTP, dTTP, and ³H-dTTP.
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each dilution of the test compound.
-
Add 40 µL of a master mix containing the assay buffer, template-primer, and RT enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate mix to each well to start the reaction.
-
Incubate for 1 hour at 37°C.
-
-
Stop Reaction and Quantify:
-
Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA).
-
Transfer the contents to a filter plate and wash with 5% TCA to remove unincorporated nucleotides.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: The assay uses a cell line that is susceptible to HIV-1 infection (e.g., MT-4 cells). The cytopathic effect (CPE) of the virus, which is the killing of cells, is measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture MT-4 cells to the mid-log phase of growth.
-
Adjust the cell density to 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of serially diluted test compound.
-
Add 100 µL of the cell suspension to each well.
-
Add 50 µL of a pre-titered amount of HIV-1 virus stock (wild-type or mutant).
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Quantify Cell Viability:
-
Add 20 µL of a cell viability reagent (e.g., MTS or MTT) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protection from CPE for each compound concentration.
-
Determine the EC50 (effective concentration) value by plotting the percentage of protection against the log of the compound concentration.
-
Conclusion and Future Directions
The analysis of 3-Bromo Nevirapine's cross-reactivity profile, based on available data for similar analogs, suggests a modest improvement over the parent compound, particularly against the K103N mutant. However, it does not appear to possess the broad coverage against a wide range of resistant strains that is characteristic of second-generation NNRTIs like etravirine and rilpivirine.
This guide provides the foundational knowledge and experimental framework for researchers to conduct their own comprehensive assessments of novel NNRTI candidates. Future studies should focus on evaluating 3-Bromo Nevirapine and other analogs against a wider panel of clinically relevant mutant viruses and in combination with other antiretroviral agents. Such research is crucial for the continued development of effective and durable HIV-1 therapies.
References
Comparative Analysis of 3-Bromo Nevirapine and Its Isomers
Executive Summary
This guide provides a rigorous comparative analysis of 3-Bromo Nevirapine , a halogenated derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. While halogenation is a common strategy in medicinal chemistry to improve metabolic stability or potency, experimental data indicates that the 3-bromo isomer presents a distinct pharmacological profile characterized by reduced antiretroviral potency (~5-fold higher IC50) and significantly elevated CYP3A4 induction compared to the parent compound.
This document details the structural implications of bromination, comparative biological performance, and specific experimental protocols for synthesis and validation. It serves as a critical resource for researchers exploring NNRTI structure-activity relationships (SAR) and metabolic safety.
Structural Identity & Isomerism
Nevirapine (NVP) is a dipyridodiazepinone.[1][2] The introduction of a bromine atom creates distinct regioisomers with varying electronic and steric properties.
Chemical Definition
-
Parent Compound: Nevirapine (11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one).
-
Target Compound: 3-Bromo Nevirapine (3-bromo-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one).
-
Key Isomers:
-
3-Bromo Isomer: Bromine substitution on the methyl-bearing pyridine ring (Ring A).
-
Regioisomers: Potential substitution on the cyclopropyl-bearing ring (Ring B) or alternative positions on Ring A (e.g., 2-bromo, though numbering depends on the fusion system).
-
Structural Impact of Bromination
The addition of a bromine atom at the C3 position introduces two critical changes:
-
Steric Bulk: Bromine (Van der Waals radius ~1.85 Å) is significantly larger than Hydrogen (1.20 Å), potentially causing clashes within the NNRTI binding pocket of HIV-1 Reverse Transcriptase (RT).
-
Lipophilicity: Bromination increases logP, which correlates with the observed increase in hepatic enzyme induction (PXR activation).
Comparative Performance Analysis
The following data synthesizes experimental findings comparing 3-Bromo Nevirapine against Nevirapine and other analogs (e.g., 2-nitro, deuterated variants).
Antiviral Potency (HIV-1 RT Inhibition)
Experimental data confirms that 3-bromination is detrimental to primary efficacy.
| Compound | IC50 (µM) | Inhibition % (at 10 µM) | Relative Potency |
| Nevirapine (Parent) | 0.540 | > 97.0% | 1.00 (Baseline) |
| 3-Bromo Nevirapine | 2.78 | 87.6% | 0.19 (5x weaker) |
| 2-Nitro Nevirapine | 0.721 | > 97.0% | 0.75 |
| 12-d3-Nevirapine | 0.910 | 94.2% | 0.59 |
Insight: The 5-fold increase in IC50 for the 3-bromo isomer suggests that the C3 position is critical for optimal fit within the hydrophobic pocket. The bulky bromine likely disrupts the "butterfly" conformation required for effective NNRTI binding.
Metabolic Safety & Toxicity (CYP Induction)
A critical failure mode for the 3-bromo isomer is its aggressive induction of cytochrome P450 enzymes, a known risk factor for drug-drug interactions (DDIs).
| Metric | Nevirapine | 3-Bromo Nevirapine | Implication |
| CYP3A4 mRNA Induction | Baseline (1.0x) | 11-fold increase | Severe DDI risk |
| CYP2B6 Induction | Moderate | High | Altered clearance |
| Cytotoxicity (CC50) | > 100 µM | > 100 µM | comparable cellular toxicity |
Mechanistic Note: While 3-Bromo NVP strongly induces CYP3A4 mRNA (likely via PXR agonism due to higher lipophilicity), it does not proportionally increase catalytic activity (measured by Midazolam 1'-hydroxylation). This discrepancy suggests the compound may also act as a mechanism-based inactivator or competitive inhibitor of the enzyme it induces.
Mechanistic Visualization (SAR & Synthesis)
Synthesis Pathway & Biological Logic
The following diagram illustrates the convergent synthesis of 3-Bromo Nevirapine and the downstream biological consequences.
Caption: Synthesis of 3-Bromo Nevirapine via modified convergent route and its divergent biological effects: reduced target binding vs. enhanced metabolic induction.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo Nevirapine
Rationale: Direct bromination of Nevirapine lacks regioselectivity. The preferred method is a convergent synthesis using brominated precursors.
Materials:
-
Precursor A: 2-chloro-3-amino-5-bromo-4-picoline (Custom synthesis required).
-
Precursor B: Methyl 2-(cyclopropylamino)nicotinate.[3]
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Diglyme (anhydrous), Pyridine.
Step-by-Step Methodology:
-
Amide Formation: Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in anhydrous Diglyme under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Slowly add NaH (4.0 eq) portion-wise to control hydrogen evolution.
-
Cyclization: Heat the reaction mixture to 140°C for 12-16 hours. Monitor by HPLC for the disappearance of the intermediate amide.
-
Quenching: Cool to room temperature. Carefully quench with ice-cold water.
-
Isolation: Adjust pH to ~6.0 with acetic acid. The crude precipitate (3-Bromo NVP) is collected by filtration.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, DCM:MeOH 95:5).
-
Validation: Confirm structure via 1H-NMR (loss of C3 proton signal) and HRMS (characteristic Br isotope pattern).
Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay
Rationale: To quantify the potency loss due to bromination.
System: Fluorescence-based EnzChek™ Reverse Transcriptase Assay (or equivalent). Workflow:
-
Preparation: Prepare serial dilutions of 3-Bromo NVP and NVP (Control) in DMSO (0.01 µM to 100 µM).
-
Incubation: Mix 20 µL of inhibitor solution with 20 µL of HIV-1 RT enzyme unit in reaction buffer. Incubate at 37°C for 10 mins.
-
Substrate Addition: Add poly(rA)-oligo(dT) template and fluorophore-labeled nucleotide mix.
-
Reaction: Incubate at 37°C for 60 mins.
-
Detection: Measure fluorescence (Ex/Em standard for kit).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Expert Commentary & Recommendations
The comparative analysis reveals that 3-Bromo Nevirapine is an inferior therapeutic candidate compared to the parent compound, primarily due to the steric penalty at the binding site and the metabolic liability of CYP induction.
-
For Drug Design: The C3 position on the picoline ring is sensitive. Modifications here should prioritize small, electronegative groups (like Fluorine) rather than bulky halogens (Bromine/Iodine) if the goal is to modulate metabolism without sacrificing potency.
-
For Toxicology: 3-Bromo NVP is an excellent positive control tool for studying PXR-mediated CYP3A4 induction in hepatocyte assays, given its potent inductive signal (11-fold).
References
-
Comparison of Nevirapine Analogs & Hepatotoxicity
- Title: Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuter
- Source: Chemical Research in Toxicology, 2023.
-
URL:[Link]
-
Nevirapine Structure & Numbering
- Title: Atom numbering scheme of nevirapine (Structural Analysis).
- Source: ResearchG
-
URL:[Link]
-
Synthesis of Nevirapine Derivatives
- Title: Development of a Pilot-Plant Process for a Nevirapine Analogue.
- Source: Organic Process Research & Development.
-
URL:[Link]
-
General NNRTI SAR
Sources
- 1. Three-dimensional quantitative structure-activity relationships study on HIV-1 reverse transcriptase inhibitors in the class of dipyridodiazepinone derivatives, using comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
